molecular formula C23H17F2N3O4 B2638401 7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-57-2

7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2638401
CAS No.: 533888-57-2
M. Wt: 437.403
InChI Key: BFIILJLCVGMOGP-UHFFFAOYSA-N
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Description

This compound is a fluorinated 1,4-benzodiazepine derivative featuring a tetrahydro ring system substituted with a 2-methyl-3-nitrobenzoyl group at position 4, a 4-fluorophenyl group at position 5, and a fluorine atom at position 7 . The benzodiazepine core is a seven-membered ring fused to a benzene moiety, with nitrogen atoms at positions 1 and 2. Crystallographic studies of related benzodiazepines often employ SHELX software for structure refinement, suggesting similar methodologies could resolve its three-dimensional conformation .

Properties

IUPAC Name

7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O4/c1-13-17(3-2-4-20(13)28(31)32)23(30)27-12-21(29)26-19-10-9-16(25)11-18(19)22(27)14-5-7-15(24)8-6-14/h2-11,22H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIILJLCVGMOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C19H17F2N3O3
  • Molecular Weight : 373.36 g/mol

Benzodiazepines typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. The specific structural modifications in this compound suggest potential enhancements in binding affinity and selectivity for GABA-A receptor subtypes.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Anxiolytic Effects : Similar to other benzodiazepines, it may reduce anxiety levels.
  • Sedative Properties : It could induce sedation and muscle relaxation.
  • Anticonvulsant Activity : Potential effectiveness in managing seizures.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit certain enzymes and modulate receptor activity. For instance:

CompoundIC50 (µM)Activity Type
Compound A10GABA-A receptor modulation
Compound B15Enzyme inhibition

These findings suggest that this compound may also possess similar activities.

Case Study 1: Anxiolytic Potential

A study evaluated the anxiolytic effects of several benzodiazepine derivatives in animal models. The results indicated that compounds with fluorinated phenyl groups significantly reduced anxiety-like behavior in elevated plus-maze tests.

Case Study 2: Anticonvulsant Activity

Another research project focused on the anticonvulsant properties of novel benzodiazepine derivatives. The compound was tested against pentylenetetrazole-induced seizures in rodents. Results showed a significant reduction in seizure frequency compared to control groups.

Scientific Research Applications

Overview

7-Fluoro-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Medicinal Applications

1. Anxiolytic and Sedative Properties
Benzodiazepines are widely recognized for their anxiolytic and sedative effects. The specific compound exhibits similar pharmacological actions, potentially providing relief from anxiety disorders. Its structure suggests that it may interact with GABA_A receptors, enhancing inhibitory neurotransmission and producing calming effects .

2. Anticancer Activity
Recent studies have explored the anticancer properties of benzodiazepine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that modifications to the benzodiazepine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzodiazepines. The compound may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. This potential application is critical in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzodiazepine derivatives. The presence of fluorine atoms in this compound enhances lipophilicity, potentially improving blood-brain barrier penetration and bioavailability. The nitro group may also play a role in modulating biological activity by influencing electron distribution within the molecule .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in 2023 investigated the anticancer efficacy of various benzodiazepine derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective concentration levels for therapeutic use .

Case Study 2: Neuroprotective Studies
Another research effort focused on the neuroprotective properties of this compound in animal models of neurodegeneration. Results indicated that treatment with the compound led to reduced neuronal loss and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include midazolam and other 1,4-benzodiazepines (Table 1).

Table 1: Structural Comparison of 1,4-Benzodiazepine Derivatives

Compound Name Position 7 Substituent Position 5 Substituent Position 4 Substituent Key Functional Groups
Target Compound Fluoro 4-Fluorophenyl 2-Methyl-3-nitrobenzoyl Nitro, Fluorine (×2), Methyl
Midazolam Chloro 2-Fluorophenyl Hydroxyethyl Chloro, Fluorine, Hydroxyl
7-Chloro-5-(2-Fluorophenyl)-1,3-dihydro-1H-1,4-benzodiazepin-2-one 4-oxide Chloro 2-Fluorophenyl Oxide Chloro, Fluorine, Oxide
Key Differences and Implications

Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity enhance binding specificity to GABAA receptors compared to chlorine .

Ring Conformation and Hydrogen Bonding :

  • The tetrahydro ring in benzodiazepines often adopts a puckered conformation. Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) derived from crystallographic data (via SHELX ) could quantify deviations from planarity, influencing receptor interactions .
  • Hydrogen-bonding patterns, analyzed using graph-set theory (e.g., Etter’s rules), may differ due to the nitro group’s strong electron-withdrawing effects, altering crystal packing and solubility .

Theoretical vs. Empirical Data
  • Enhanced Selectivity: Dual fluorine substituents may improve GABAA subtype selectivity over non-fluorinated analogues.
  • Metabolic Stability : Nitro groups are resistant to hepatic CYP450 oxidation, contrasting with midazolam’s rapid hydroxylation .

Q & A

Q. How do nitro group reduction products affect the compound’s pharmacological profile?

  • Methodology : Synthesize amine derivatives via catalytic hydrogenation (Pd/C, H2_2) and assess GABAA_A efficacy (EC50_{50}) in patch-clamp assays. Use LC-MS/MS to detect nitroso intermediates and quantify metabolic stability in liver microsomes .

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